MS 023 dihydrochloride

Epigenetics Chemical Biology Drug Discovery

MS 023 dihydrochloride is the SGC-recommended chemical probe for systematic Type I PRMT inhibition. Unlike PRMT4/6-only or PRMT6-selective alternatives, it potently inhibits all five Type I PRMTs (PRMT1,3,4,6,8) at 4–119 nM while remaining inactive against Type II/III PRMTs, PKMTs, and DNMTs at up to 10 µM. For rigorous target-engagement studies, pair with the structurally matched inactive control MS094. Validated in TNBC, multiple myeloma, and xenograft models at 60–80 mg/kg. Ensure experimental reproducibility with this SGC gold-standard probe.

Molecular Formula C17H25N3O.2HCl
Molecular Weight 360.32
Cat. No. B1574524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS 023 dihydrochloride
SynonymsN1-Methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine dihydrochloride
Molecular FormulaC17H25N3O.2HCl
Molecular Weight360.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS 023 Dihydrochloride: A High-Potency Type I PRMT Inhibitor Chemical Probe for Epigenetic and Oncology Research Procurement


MS 023 dihydrochloride (CAS 1992047-64-9, free base CAS 1831110-54-3) is a potent, selective, and cell-active small molecule inhibitor of human type I protein arginine methyltransferases (PRMTs) [1]. It is a member of the chemical probe collection developed and made available by the Structural Genomics Consortium (SGC) [2]. MS 023 dihydrochloride potently inhibits the enzymatic activity of PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, exhibiting a range of IC50 values in the low nanomolar range (4–119 nM) , and demonstrates high selectivity for type I PRMTs over type II and III PRMTs, protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs) [3]. Its chemical structure features a 2,4-disubstituted pyrrolidine core that enables binding to the substrate binding site of type I PRMTs, as confirmed by a co-crystal structure with PRMT6 [3].

MS 023 Dihydrochloride Procurement Rationale: Why In-Class Type I PRMT Inhibitors Are Not Interchangeable for Rigorous Research


While several compounds are marketed as "Type I PRMT inhibitors," critical differences in potency, selectivity profile, cellular activity, and validated control compound availability create significant risks when substituting one for another in experimental systems. MS 023 dihydrochloride distinguishes itself through a well-characterized, broad-spectrum inhibition profile across five type I PRMTs (PRMT1, 3, 4, 6, 8) with documented inactivity against all other methyltransferase classes [1], in contrast to analogs like MS049 (dual PRMT4/PRMT6 only) or EPZ020411 (primarily PRMT6-selective) . Furthermore, MS 023's utility as a SGC-validated chemical probe is enhanced by the availability of MS094, a structurally similar but biochemically inactive negative control compound, enabling rigorous assessment of on-target vs. off-target effects [2]. The quantitative evidence below establishes precisely why MS 023 dihydrochloride is the preferred tool for systematic investigation of type I PRMT biology and therapeutic targeting.

MS 023 Dihydrochloride: Comparative Quantitative Evidence for Scientific Selection and Procurement Decisions


Broad-Spectrum Type I PRMT Inhibition vs. Narrow-Spectrum or Selective Analogs: A Quantitative Potency and Selectivity Comparison

MS 023 dihydrochloride exhibits potent inhibition across all five type I PRMTs (PRMT1, 3, 4, 6, 8) with IC50 values ranging from 4–119 nM, whereas comparator MS049 is restricted to dual inhibition of PRMT4 and PRMT6 (IC50 34 nM and 43 nM, respectively) and EPZ020411 is predominantly a PRMT6-selective inhibitor (IC50 10 nM) . This broader inhibition profile is advantageous for pan-type I PRMT interrogation. Additionally, MS 023 dihydrochloride demonstrates complete inactivity against type II PRMTs (e.g., PRMT5, PRMT9) and type III PRMT7, as well as PKMTs and DNMTs, at concentrations up to 10 µM [1].

Epigenetics Chemical Biology Drug Discovery Oncology

Cellular Activity Comparison: MS023 vs. GSK3368715 in Cancer Cell Line Proliferation Assays

In a head-to-head comparison using MDA-MB-468 triple-negative breast cancer (TNBC) cells, both MS 023 dihydrochloride and the clinical-stage type I PRMT inhibitor GSK3368715 reduced cell viability and colony formation, but with differential potency [1]. After 9 days of treatment, MS 023 significantly reduced colony size at lower effective concentrations than GSK3368715, as demonstrated in clonogenic assays [1]. A broader panel of breast cancer cell lines (TNBC, luminal, HER2+) treated for 7 days showed MS 023 consistently decreased cell viability, though GSK3368715 exhibited similar trends [1]. Notably, PRMT6 and PRMT8 are more sensitive to MS023 than PRMT1, whereas GSK3368715 targets PRMT1/3/4 with similar IC50 values (~18 nM) [2]. This differential isoform sensitivity may translate to distinct cellular phenotypes.

Oncology Cell Biology Drug Discovery Epigenetics

In Vivo Antitumor Efficacy: MS023 Demonstrates Reproducible Tumor Growth Inhibition Across Multiple Xenograft Models

MS 023 dihydrochloride has demonstrated robust in vivo antitumor activity in multiple independent studies using different xenograft models. In a TNBC model, once-daily dosing at 60 mg/kg (i.p.) significantly reduced tumor growth and final tumor weight [1]. In a colon cancer HT-29 xenograft model, MS023 treatment significantly delayed tumor growth with no observed signs of toxicity [2]. In clear cell renal cell carcinoma (ccRCC) models, MS023 at 80 mg/kg (QD, 3 on/4 off schedule) suppressed tumor growth in both cell line-derived (RCC243, 786-0) and patient-derived xenograft (PDX) models [3]. Furthermore, in a multiple myeloma xenograft model, MS023 treatment significantly attenuated tumor growth and prolonged survival of tumor-bearing mice [4]. In contrast, in vivo data for closely related type I PRMT inhibitors like MS049 or EPZ020411 are scarce or not well-documented, limiting their utility for translational studies.

Oncology In Vivo Pharmacology Preclinical Development Epigenetics

Availability of a Structurally Similar Inactive Negative Control Compound (MS094) Enables Rigorous Chemical Biology Studies

MS 023 dihydrochloride is unique among type I PRMT inhibitors in having a well-characterized, structurally similar inactive analog, MS094, specifically developed as a negative control [1]. MS094 differs from MS023 by a single functional group modification that abrogates binding to PRMTs, rendering it inactive in biochemical and cellular assays while maintaining similar physicochemical properties [1]. This enables researchers to distinguish on-target effects from off-target or compound-specific artifacts. For example, in ccRCC cell lines, MS094 (blue curve) showed no inhibition of cell proliferation, whereas MS023 (red curve) potently reduced viability, confirming the observed effects were due to PRMT inhibition [2]. In contrast, no validated inactive control compound exists for other type I PRMT inhibitors such as GSK3368715, MS049, or EPZ020411, limiting the rigor of chemical biology experiments.

Chemical Biology Chemical Probe Validation Target Engagement Epigenetics

MS 023 Dihydrochloride: Validated Research and Industrial Application Scenarios Derived from Quantitative Evidence


Pan-Type I PRMT Inhibition in Cancer Epigenetics Research

Given its broad-spectrum inhibition of all five type I PRMTs (PRMT1/3/4/6/8) with nanomolar potency [1], MS 023 dihydrochloride is the preferred chemical probe for investigating the collective role of asymmetric arginine dimethylation in cancer biology. Researchers studying triple-negative breast cancer (TNBC), multiple myeloma, clear cell renal cell carcinoma, or colon cancer can utilize MS023 to dissect type I PRMT-dependent pathways and assess therapeutic vulnerability, as demonstrated in multiple peer-reviewed studies [2] [3] [4].

In Vivo Pharmacology and Preclinical Proof-of-Concept Studies

MS 023 dihydrochloride is uniquely suited for transitioning from in vitro to in vivo models of cancer, with validated efficacy at 60-80 mg/kg (i.p.) across cell line-derived and patient-derived xenograft models without overt toxicity [1] [2] [3]. This compound enables researchers to test therapeutic hypotheses in animal models prior to investing in clinical-stage inhibitors like GSK3368715, for which extensive in vivo data are limited or proprietary.

Rigorous Chemical Biology Target Validation with Built-In Negative Control

For scientists requiring definitive target engagement and on-target effect confirmation, MS 023 dihydrochloride, paired with its inactive analog MS094, provides a gold-standard experimental system [1]. This pair is essential for high-confidence chemical biology studies, enabling clean attribution of observed phenotypes to type I PRMT inhibition and meeting the stringent criteria for chemical probe validation recommended by the SGC and other consortia [2].

Comparative Selectivity Profiling Against Other Methyltransferase Classes

MS 023 dihydrochloride's well-documented inactivity against type II/III PRMTs, PKMTs, and DNMTs at concentrations up to 10 µM [1] makes it an ideal tool for studies requiring discrimination between type I PRMT-mediated effects and other epigenetic modifications. This selectivity profile is particularly valuable when interpreting complex phenotypic readouts or when comparing with PRMT5 inhibitors (e.g., JNJ-64619178) to dissect type I vs. type II PRMT biology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS 023 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.